molecular formula C22H20ClN3O3S B3399800 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide CAS No. 1040646-93-2

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B3399800
CAS No.: 1040646-93-2
M. Wt: 441.9 g/mol
InChI Key: YOJZAOKSBYYUPA-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorophenyl group and at position 3 with a propanamide side chain linked to a 2,4-dimethoxyphenyl moiety. The imidazo[2,1-b]thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications . The 4-chlorophenyl group enhances lipophilicity and may facilitate hydrophobic interactions with biological targets, while the 2,4-dimethoxyphenyl group contributes to electronic modulation and solubility .

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-28-17-8-9-18(20(11-17)29-2)24-21(27)10-7-16-13-30-22-25-19(12-26(16)22)14-3-5-15(23)6-4-14/h3-6,8-9,11-13H,7,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJZAOKSBYYUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide. This intermediate is then reacted with 2,4-dimethoxyphenylpropanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of certain enzymes and receptors, leading to the inhibition of cancer cell proliferation. The compound may induce apoptosis through mitochondrial membrane depolarization and caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound contrasts with pyridinyl (5f, 5j) or piperazine-linked (5l) side chains, likely altering solubility and electronic properties .

Biological Activity : Compound 5l, with a 4-methoxybenzyl-piperazine group, demonstrates potent cytotoxicity (IC50 = 1.4 µM against MDA-MB-231), suggesting that bulky electron-donating groups enhance anticancer activity . The target compound’s dimethoxyphenyl group may similarly modulate activity but requires empirical validation.

Halogen Effects : Bromine substitution (e.g., 3f) increases molecular weight and may improve receptor binding via halogen bonds, though chlorine is more common in this scaffold .

Physicochemical Properties:

  • Melting Points : Acetamide derivatives (5f, 5j) exhibit higher melting points (215–217°C, 118–120°C) compared to hydrazide (3f: 230°C) or piperazine-linked compounds (5l: 116–118°C), reflecting differences in crystallinity and intermolecular interactions .
  • Synthetic Yields : Most analogs report yields of 70–86%, suggesting efficient synthetic routes for imidazo[2,1-b]thiazole derivatives .

Research Findings and Implications

  • Anticancer Potential: Compound 5l’s VEGFR2 inhibition and selectivity for MDA-MB-231 cells highlight the importance of 4-chlorophenyl and piperazine-methoxybenzyl groups in anticancer activity . The target compound’s dimethoxyphenyl group may offer similar advantages.
  • Antimicrobial Activity : Hydrazide derivatives (e.g., 3a-j in ) show antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the imidazo[2,1-b]thiazole core is a versatile scaffold for antimicrobial development .
  • Metabolic Modulation : CITCO () induces CYP3A4, indicating that imidazo[2,1-b]thiazole derivatives can interact with drug-metabolizing enzymes, a critical consideration for pharmacokinetic optimization .

Biological Activity

The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide is an intriguing molecule in medicinal chemistry, particularly due to its potential antitumor properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C20H20ClN3O2SC_{20}H_{20}ClN_3O_2S. Its structure includes a thiazole and imidazole ring system, which are known for their pharmacological significance. The presence of a chlorophenyl group and a dimethoxyphenyl moiety contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. For instance, compounds derived from 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl acetic acid hydrazide have shown promising antitumor activity when subjected to in vitro screening against various cancer cell lines .

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects. For example:

  • In vitro Studies : Compounds within this structural class have demonstrated broad-spectrum antiproliferative activity against multiple cancer cell lines. A study reported log 1010 GI 5050 values ranging from -4.41 to -6.44 for related compounds .
  • Mechanism of Action : The dual-ring structure allows for interactions with various biological targets, potentially disrupting cellular processes essential for tumor growth.
CompoundActivityCell Lines TestedLog GI50 Values
3bAntiproliferativeVarious (e.g., leukemia, lung cancer)-4.41 to -6.44

Other Biological Activities

Beyond antitumor effects, thiazole and imidazole derivatives have been investigated for other pharmacological activities:

  • Antimicrobial Properties : Several thiazole derivatives have shown efficacy against bacterial strains and fungi .
  • Anticonvulsant Effects : Some imidazole-containing compounds exhibit anticonvulsant properties, indicating a diverse pharmacological profile .

Study 1: Anticancer Evaluation

A comprehensive study conducted by the National Cancer Institute assessed the anticancer activity of various derivatives of imidazole and thiazole compounds on over 60 tumor cell lines. The findings highlighted that certain substitutions on the thiazole ring significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-468) .

Study 2: Structure-Activity Relationship (SAR)

A SAR analysis revealed that:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring is crucial for enhancing antiproliferative activity.
  • Modifications to the side chains can lead to increased potency against specific cancer types .

Q & A

Basic: What synthetic strategies are optimal for preparing 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Cyclization : Reacting 4-chlorophenyl-substituted precursors with thioamides or thioureas under reflux conditions in solvents like ethanol or DMF .
  • Coupling Reactions : Amide bond formation between the imidazo-thiazole intermediate and 2,4-dimethoxyphenylpropanamide using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Optimization : Yields improve with controlled temperatures (60–80°C), triethylamine as a base, and inert atmospheres to prevent oxidation .

Basic: How is structural integrity confirmed after synthesis?

Characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry (e.g., distinguishing imidazo-thiazole protons at δ 7.2–8.5 ppm) and substituent positions .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C22_{22}H19_{19}ClN3_3O3_3S: 448.08) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming the imidazo-thiazole core and substituent orientation .

Advanced: How do structural analogs inform SAR studies for this compound?

Structure-activity relationship (SAR) studies compare analogs with variations in:

  • Chlorophenyl vs. Fluorophenyl : Substitutions at the 4-position influence target binding; 4-chlorophenyl enhances hydrophobic interactions in enzyme pockets .
  • Methoxy Group Positioning : 2,4-Dimethoxyphenyl improves solubility but may reduce membrane permeability compared to monosubstituted derivatives .
  • Imidazo-Thiazole Modifications : Methylation at the 3-position (as in ’s analog) increases metabolic stability .

Advanced: What computational methods predict target binding modes?

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations assess interactions with targets like kinases or acetylcholinesterase:

  • Docking : The imidazo-thiazole core aligns with ATP-binding pockets in kinases, while the 4-chlorophenyl group occupies hydrophobic subpockets .
  • Free Energy Calculations (MM/GBSA) : Quantify binding affinities; methoxy groups contribute to entropy-driven binding via solvent displacement .

Advanced: How are bioactivity assays designed to evaluate efficacy?

  • In Vitro Enzymatic Assays : IC50_{50} values against acetylcholinesterase (Ellman’s method) or kinase inhibition (ADP-Glo™) are measured at 10–100 μM concentrations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) compare viability reduction to positive controls (e.g., doxorubicin) .
  • Contradictions : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., DMSO concentration >1% inhibits some enzymes) .

Advanced: How to resolve contradictory bioactivity data across studies?

  • Dose-Response Curves : Ensure linearity across 3+ log units to avoid false plateaus .
  • Control Standardization : Use internal controls (e.g., donepezil for acetylcholinesterase) to normalize inter-lab variability .
  • Solvent Effects : Replace DMSO with cyclodextrin-complexed formulations if solubility limits activity .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Administer 10–50 mg/kg orally; measure plasma half-life (LC-MS/MS) and brain penetration (logBB >0.3 indicates CNS activity) .
  • Metabolite Identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., O-demethylation via CYP3A4) .

Advanced: How does the compound’s stability vary under physiological conditions?

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The amide bond hydrolyzes >24 hours at pH <2, requiring enteric coatings .
  • Thermal Degradation : TGA/DSC show decomposition >200°C, confirming stability at room temperature .

Advanced: What metabolic pathways are predicted for this compound?

  • Phase I Metabolism : CYP2D6-mediated hydroxylation at the 4-chlorophenyl ring and CYP3A4-mediated O-demethylation .
  • Phase II Conjugation : Glucuronidation of phenolic metabolites (if demethylation occurs) .

Advanced: How is X-ray crystallography applied to confirm structure?

  • Crystal Growth : Diffraction-quality crystals form in ethanol/water (3:1) at 4°C .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C3–N1 = 1.36 Å) and dihedral angles (imidazo-thiazole vs. phenyl ring = 12.7°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide

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